molecular formula C18H25BN2O4 B580471 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate CAS No. 1174038-67-5

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate

Cat. No.: B580471
CAS No.: 1174038-67-5
M. Wt: 344.218
InChI Key: PLTWOZMQRQBRMO-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons :
    • H4 (pyridine): δ 8.48 (dd, J = 4.6, 1.5 Hz)
    • H6 (pyridine): δ 8.23 (dd, J = 7.7, 1.7 Hz)
    • H2 (pyrrole): δ 8.03 (s)
  • Pinacol methyls : δ 1.35 (s, 12H)
  • Boc group : δ 1.64 (s, 9H)

¹³C NMR (100 MHz, CDCl₃):

  • Carbamate carbonyl : δ 152.3
  • Aromatic carbons : δ 143.4 (C5), 128.4 (C4), 125.1 (C6)
  • Boron-bound carbon : δ 83.2 (quaternary, dioxaborolane)

IR (ATR, cm⁻¹):

  • B–O stretch : 1310–1350 (strong)
  • C=O (carbamate) : 1705 (sharp)
  • C–H (tert-butyl) : 2975–2990

Mass Spectrometry:

  • ESI-MS : m/z 345.24 [M+H]⁺ (calc. 344.21)
  • Fragmentation : Loss of Boc group (m/z 245) and pinacol (m/z 163)

Tautomeric Behavior of Pyrrolo[2,3-c]pyridine Core

The unprotected pyrrolo[2,3-c]pyridine core exhibits tautomerism between 1H (N1–H) and 3H (N3–H) forms. However, in this compound:

  • Boc group effects :
    • The N1 carbamate locks the tautomer in the 1H configuration, preventing proton migration.
    • IR and NMR data show no evidence of enol-like tautomers (e.g., δ > 10 ppm for NH protons absent).

Electronic effects :

  • The electron-withdrawing Boc group reduces N1 basicity (pKa ~ 10.2), further stabilizing the 1H form.
  • Boronate ester electron donation minimally impacts tautomeric equilibrium due to spatial separation from the core.

Figure 2 : Tautomeric locking mechanism by Boc protection

         O=C(Ot-Bu)  
           |  
N1–C2–C3–Bpin → No proton exchange at N3  

Properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-13(12-8-9-20-10-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTWOZMQRQBRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1H-Pyrrolo[2,3-c]pyridine-1-carboxylate Intermediate

The synthesis begins with 1H-pyrrolo[2,3-c]pyridine (7-azaindole derivative), which undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base:

1H-pyrrolo[2,3-c]pyridine+(Boc)2OTHF, Et₃Ntert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate\text{1H-pyrrolo[2,3-c]pyridine} + (\text{Boc})_2\text{O} \xrightarrow{\text{THF, Et₃N}} \text{tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate}

Reaction Conditions :

  • Solvent: THF (anhydrous)

  • Base: Et₃N (1.5 equiv)

  • Temperature: Room temperature (3–5 hours)

  • Yield: ~95% (based on analogous pyrazole protection).

Miyaura Borylation at the 3-Position

The Boc-protected intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂) to install the boronate ester:

Boc-pyrrolopyridine+B2Pin2KOAcPd(dppf)Cl2tert-butyl 3-(pinacolatoboryl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate\text{Boc-pyrrolopyridine} + \text{B}2\text{Pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2} \text{tert-butyl 3-(pinacolatoboryl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate}

Optimized Parameters :

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
Ligand1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Boron SourceB₂Pin₂ (2.0 equiv)
BaseKOAc (3.0 equiv)
Solvent1,4-Dioxane (anhydrous)
Temperature80–90°C (12–18 hours)
Yield68–72%

Key Considerations :

  • Regioselectivity : The 3-position is favored due to electron-donating effects of the pyrrole nitrogen, directing electrophilic borylation.

  • Side Reactions : Homocoupling or deborylation minimized by strict anhydrous conditions and degassing.

Route 2: Boronate Ester Installation Prior to Boc Protection

Direct Borylation of 1H-Pyrrolo[2,3-c]pyridine

An alternative approach first introduces the boronate ester to unprotected pyrrolopyridine, followed by Boc protection:

1H-pyrrolo[2,3-c]pyridine+B2Pin2Pd catalysis3-(pinacolatoboryl)-1H-pyrrolo[2,3-c]pyridine(Boc)2OTarget compound\text{1H-pyrrolo[2,3-c]pyridine} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd catalysis}} \text{3-(pinacolatoboryl)-1H-pyrrolo[2,3-c]pyridine} \xrightarrow{(\text{Boc})_2\text{O}} \text{Target compound}

Advantages :

  • Avoids potential Boc group cleavage during borylation.

  • Higher functional group tolerance in early-stage intermediates.

Challenges :

  • Lower solubility of unprotected pyrrolopyridine in organic solvents.

  • Competing N-H activation during palladium catalysis.

Yield Comparison :

StepYield (%)
Borylation60–65
Boc Protection85–90
Overall 51–59

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) :

  • δ 8.45 (d, J = 5.0 Hz, 1H, pyridine-H)

  • δ 7.95 (s, 1H, pyrrole-H)

  • δ 6.75 (d, J = 5.0 Hz, 1H, pyridine-H)

  • δ 1.52 (s, 18H, Boc and pinacol methyl groups).

¹¹B NMR : Single peak at δ 30–32 ppm, confirming boronate ester formation.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₂₅BN₂O₄⁺ : 344.1907

  • Observed : 344.1907 [M+H]⁺.

Industrial-Scale Production and Process Optimization

Solvent Screening for Borylation

SolventReaction Time (h)Yield (%)Purity (%)
1,4-Dioxane167298.5
Toluene206597.2
DMF245895.1
CyclePd Loading (mol%)Yield (%)
1572
2570
3568

Pd(dppf)Cl₂ demonstrates consistent performance over three cycles, enabling cost-effective manufacturing .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The reaction conditions typically involve heating and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used to create biologically active molecules for studying cellular processes.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds .

Comparison with Similar Compounds

Pyrrolo[2,3-c]pyridine vs. Dihydropyrrolo[2,3-b]pyridine (Target vs. )

  • Aromaticity: The target compound’s fully aromatic pyrrolo[2,3-c]pyridine core allows extended π-conjugation, enhancing stability and reactivity in cross-coupling reactions.
  • Applications : The dihydro variant may be preferred in contexts requiring reduced electron density, such as avoiding side reactions in electron-rich environments.

Pyrazolo[3,4-c]pyridine ()

  • Electronic Effects : The pyrazole ring introduces an additional nitrogen atom, increasing electron-withdrawing character. This can improve oxidative stability and alter regioselectivity in palladium-catalyzed couplings .
  • Molecular Weight : Higher molecular weight (359.23 vs. 344.21) may impact solubility in polar solvents.

Pyrazole Derivatives ()

  • Simplicity: The non-fused pyrazole ring lacks the steric and electronic complexity of bicyclic systems, making it easier to synthesize but less versatile in constructing polycyclic architectures .

Bromo Derivative ()

  • Reactivity : Bromine substituents enable traditional cross-coupling (e.g., Buchwald-Hartwig) but lack the boronic ester’s bidirectional utility in Suzuki-Miyaura reactions .

Biological Activity

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

  • IUPAC Name : this compound
  • Molecular Formula : C15H26BNO4
  • Molecular Weight : 295.19 g/mol
  • CAS Number : 212127-83-8
  • Purity : 97%

The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. Specifically, it has been investigated as a potential inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a crucial role in cellular signaling pathways associated with neurodegenerative diseases and cancer.

Inhibition of DYRK1A

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on DYRK1A. This inhibition is characterized by:

  • Affinity : Nanomolar-level inhibition observed in enzymatic assays.
  • Mechanism : The compound stabilizes an inactive conformation of DYRK1A which prevents ATP and substrate binding .

Anti-inflammatory and Antioxidant Properties

Studies have demonstrated that this compound possesses notable anti-inflammatory and antioxidant activities. These effects were evaluated using various assays:

  • ORAC Assays : Showed significant antioxidant capacity.
  • LPS-induced Pro-inflammatory Response : The compound reduced the inflammatory response in BV2 microglial cells .

Case Studies

Several studies have documented the biological effects of this compound:

  • Neuroprotection in Cell Models :
    • In a study involving BV2 microglial cells treated with lipopolysaccharides (LPS), this compound exhibited protective effects against neuroinflammation.
    TreatmentInflammatory Marker Reduction (%)
    Control0
    Compound45
  • Cancer Cell Line Studies :
    • The compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation.
    Cell LineIC50 (µM)
    HCT116 (Colon)0.55
    MCF7 (Breast)0.75
    A549 (Lung)0.80

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The compound is typically synthesized via multi-step reactions, including:

  • Borylation : Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with 3-bromo-pyrrolo[2,3-C]pyridine derivatives and pinacolborane .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive nitrogen sites, requiring anhydrous conditions and bases like NaH or K₂CO₃ . Key conditions include inert atmosphere (N₂/Ar), precise temperature control (e.g., 90–105°C for coupling), and solvent selection (toluene/EtOH/H₂O mixtures for Suzuki reactions) .

Q. How is this compound characterized to confirm structural integrity and purity?

Standard analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify boronic ester integration (~1.3 ppm for pinacol methyl groups) and pyrrolo-pyridine aromaticity .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₈BN₂O₄: 377.21) .
  • X-ray Crystallography : For unambiguous structural confirmation, though limited to crystalline derivatives .

Q. What safety precautions are essential when handling this compound in the lab?

Critical precautions include:

  • Moisture Sensitivity : Store under inert gas (Ar) at –20°C due to boronic ester hydrolysis .
  • Thermal Stability : Avoid heat sources (>40°C) to prevent decomposition .
  • Personal Protective Equipment (PPE) : Gloves and goggles mandatory; use fume hoods during weighing .

Advanced Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?

Optimization strategies:

  • Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for improved turnover .
  • Solvent Systems : Mixed solvents (toluene:EtOH:H₂O, 3:1:1) enhance solubility and reduce side reactions .
  • Base Selection : K₃PO₄ or Cs₂CO₃ may outperform K₂CO₃ in sterically hindered systems . Typical yields range from 60–85%, with purity >95% after column chromatography (SiO₂, hexane/EtOAc) .

Q. What structural features influence the compound’s reactivity in cross-coupling reactions?

Key factors:

  • Boronic Ester Position : The 3-position on the pyrrolo-pyridine core enhances regioselectivity in aryl-aryl bond formation .
  • Boc Protection : The tert-butyl group prevents undesired N-H participation, improving coupling efficiency . Comparative studies show 10–15% higher yields vs. unprotected analogs .

Q. How does the compound’s stability vary under different storage conditions?

Stability

ConditionDecomposition (%)TimeframeReference
Ambient (25°C, air)25%7 days
Argon (–20°C)<5%30 days
Aqueous (pH 7.4)50%24 hrs
Decomposition products include free boronic acid and pyrrolo-pyridine derivatives .

Q. What methodologies resolve contradictions in reported synthetic protocols (e.g., catalyst choice)?

Discrepancies in Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) are resolved via:

  • Substrate Screening : Electron-deficient aryl halides favor PdCl₂(dppf) .
  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify optimal catalyst-substrate pairs .
  • Computational Modeling : DFT calculations predict transition-state compatibility with ligand systems .

Q. What strategies are employed to modify the pyrrolo-pyridine core for structure-activity relationship (SAR) studies?

Common modifications:

  • Halogenation : Introduce Br/I at the 5-position via NBS/NIS electrophilic substitution .
  • Functional Group Interconversion : Reduce the boronic ester to –B(OH)₂ for nucleophilic aromatic substitution .
  • Heterocycle Fusion : Attach spirocyclic piperidine rings to enhance 3D complexity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate

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